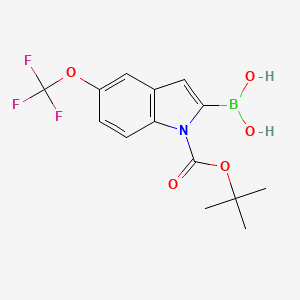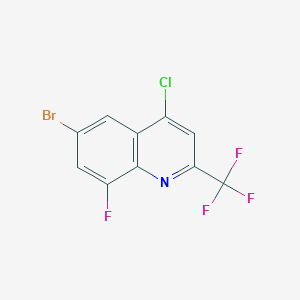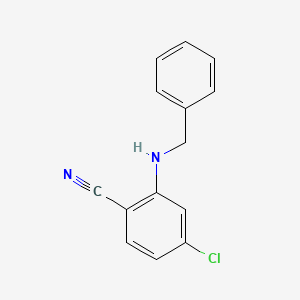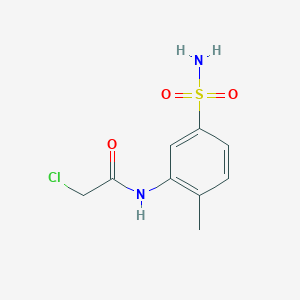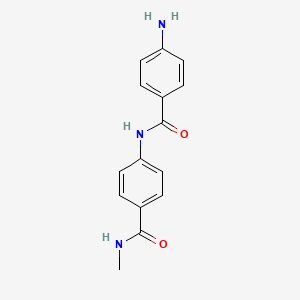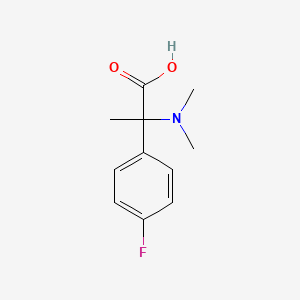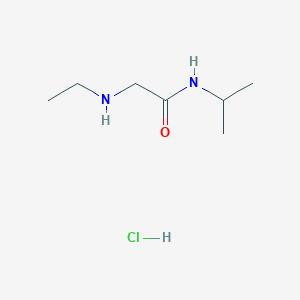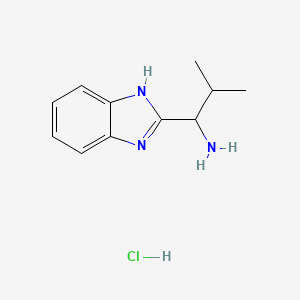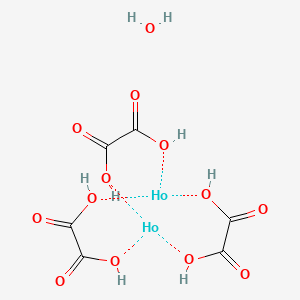
holmium;oxalic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Holmium oxalic acid hydrate can be synthesized by reacting holmium nitrate with oxalic acid in an aqueous solution. The reaction typically involves mixing an appropriate amount of holmium nitrate and oxalic acid in water, followed by crystallization or heating to remove moisture and obtain the hydrate . The specific method of preparation can be adjusted based on laboratory conditions and requirements .
Chemical Reactions Analysis
Holmium oxalic acid hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium oxalic acid hydrate can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The compound can participate in substitution reactions, where the oxalate ions may be replaced by other ligands.
Hydrolysis: Holmium oxalic acid hydrate can decompose through hydrolysis, especially when heated, to form holmium oxide.
Common reagents and conditions used in these reactions include acids like hydrochloric acid and heat for hydrolysis . The major products formed from these reactions include holmium oxide and other holmium compounds .
Scientific Research Applications
Holmium oxalic acid hydrate has several scientific research applications, including:
Chemistry: It is used as a source of holmium in various chemical reactions and studies.
Industry: Holmium oxalic acid hydrate is used in the production of laser crystals and as an activator for new laser devices
Mechanism of Action
The mechanism of action of holmium oxalic acid hydrate involves its interaction with other chemical species through its oxalate and holmium ions. The oxalate ions can chelate metal ions, while the holmium ions can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or potential medical applications .
Comparison with Similar Compounds
Holmium oxalic acid hydrate can be compared with other similar compounds, such as:
Holmium(III) oxide: A compound formed from the decomposition of holmium oxalic acid hydrate.
Holmium(III) chloride: Another holmium compound with different chemical properties and uses.
Other rare earth metal oxalates: Compounds like erbium oxalate and ytterbium oxalate, which have similar structures but different chemical and physical properties
Holmium oxalic acid hydrate is unique due to its specific combination of holmium and oxalate ions, which gives it distinct properties and applications in scientific research and industry .
Properties
Molecular Formula |
C6H8Ho2O13 |
|---|---|
Molecular Weight |
617.98 g/mol |
IUPAC Name |
holmium;oxalic acid;hydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |
InChI Key |
HGIXILUAIKNFKE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


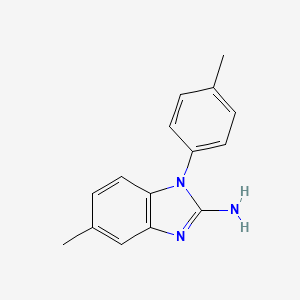
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B1518595.png)

